molecular formula C14H13N3O3 B3336133 N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide CAS No. 18960-15-1

N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide

Cat. No. B3336133
CAS RN: 18960-15-1
M. Wt: 271.27 g/mol
InChI Key: VYXBDHYGMAUSCC-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillin is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and its functional groups include aldehyde, hydroxyl, and ether . It is the primary component of the extract of the vanilla bean . Synthetic vanillin is now used more often than natural vanilla extract as a flavoring in foods, beverages, and pharmaceuticals .


Synthesis Analysis

Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .


Chemical Reactions Analysis

The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .


Physical And Chemical Properties Analysis

Vanillin is a white needle-like crystalline powder with an intensely sweet and very tenacious creamy vanilla-like odor .

Scientific Research Applications

Gastroprotective Activity

Vanillin has been studied for its potential gastroprotective activity. A study by (Asmari et al., 2015) demonstrated that vanillin could reduce gastric secretion and acidity, augment gastric mucosal defense, and alleviate damage to histological architecture in rats with ethanol-induced gastric ulcers.

Anticancer Potential

Vanillin has shown promise in cancer research. For example, (Cheng et al., 2007) found that vanillin inhibited the invasion and migration of cancer cells and regulated gene expression related to cell cycle and apoptosis in human hepatocarcinoma cells.

Anti-inflammatory Properties

Studies like that by (Guo et al., 2019) have shown vanillin's anti-inflammatory properties. It was found to suppress inflammatory responses and repair the blood-milk barrier in mice with lipopolysaccharide (LPS)-induced mastitis.

Coordination Polymers

Vanillin derivatives have been used to create coordination polymers. (Li et al., 2010) explored the assembly of vanillin derivatives with metal ions, leading to various structural forms with potential applications in material science.

Biotechnological Production

Vanillin's biotechnological production is another area of interest. (Priefert et al., 2001) discussed different biosynthesis routes for biotechnological vanillin production, emphasizing the importance of this compound in food, beverages, and pharmaceuticals.

Obesity and Gut Microbiota

Research by (Guo et al., 2018) found that vanillin reduced body and adipose tissue weight and improved gut microbiota composition in high-fat-diet-induced obese mice.

Neuroprotective Effects

Vanillin has been studied for its neuroprotective effects. (Dhanalakshmi et al., 2016) reported that vanillin attenuated motor and non-motor deficits and neurochemical changes in a rat model of Parkinson’s disease.

Human Gut Microbes Adaptation

The adaptation of human gut microbes to vanillin was explored by (Yadav et al., 2020). They found specific gene clusters and metabolic pathways in the gut microbiome that counter vanillin's bioactivity.

Antidepressant Effects

Vanillin's potential antidepressant effects were investigated by (Abo-Youssef, 2016), showing beneficial effects against experimentally induced stress in rats.

Biotechnological Perspectives

The biotechnological aspects of vanillin production were reviewed by (Banerjee & Chattopadhyay, 2018), emphasizing the importance of vanillin in various sectors and its production through biotechnological methods.

Mechanism of Action

Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent .

Safety and Hazards

Vanillin can cause serious eye irritation. It is also harmful to aquatic life .

Future Directions

Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production . Moreover, this comprehensive review explores the multifaceted applications of vanillin within the food industry .

properties

CAS RN

18960-15-1

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8-

InChI Key

VYXBDHYGMAUSCC-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)O

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide
Reactant of Route 2
N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide
Reactant of Route 5
N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(3-Methoxy-4-hydroxybenzylidene)pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.